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molecular formula C9H18O2 B065554 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- CAS No. 166301-22-0

1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-

Cat. No. B065554
M. Wt: 158.24 g/mol
InChI Key: MBEPJPZPFKXSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05888961

Procedure details

2-isobutyl-5-methyl-1,3-dioxane was prepared on a laboratory scale by acid catalysed condensation of isovaleraldehyde and 2-methylpropane-1,3-diol using a 1 litre 3 necked flask equipped with a Dean and Stark condenser, a thermometer and a mechanical stirrer. The reaction scheme is shown in FIG. 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[O:6])[CH2:2][CH:3]([CH3:5])[CH3:4].[CH3:7][CH:8]([CH2:11]O)[CH2:9][OH:10]>>[CH2:2]([CH:1]1[O:10][CH2:9][CH:8]([CH3:11])[CH2:7][O:6]1)[CH:3]([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)CO
Name
3
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Dean and Stark condenser
CUSTOM
Type
CUSTOM
Details
The reaction scheme

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1OCC(CO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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